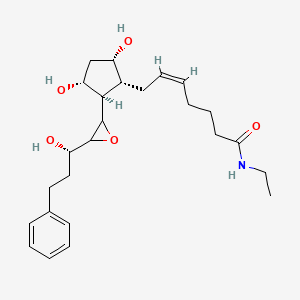
2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid typically involves the reaction of a pyrrolidine derivative with a propyl group and a ureido group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ureido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group and pyrrolidine ring can interact with hydrophobic regions of proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Propyl-5-aminopyrrolidin-2-yl)acetic Acid: Similar structure but with an amino group instead of a ureido group.
2-(1-Propyl-5-hydroxypyrrolidin-2-yl)acetic Acid: Similar structure but with a hydroxyl group instead of a ureido group.
Uniqueness
2-(1-Propyl-5-ureidopyrrolidin-2-yl)acetic Acid is unique due to the presence of the ureido group, which imparts specific chemical and biological properties. This group allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H19N3O3 |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
2-[5-(carbamoylamino)-1-propylpyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C10H19N3O3/c1-2-5-13-7(6-9(14)15)3-4-8(13)12-10(11)16/h7-8H,2-6H2,1H3,(H,14,15)(H3,11,12,16) |
Clave InChI |
QETUOKMLBVTOJA-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(CCC1NC(=O)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


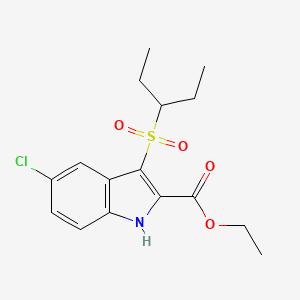

![Dimethyl ((R)-4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)aspartate](/img/structure/B13852362.png)
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
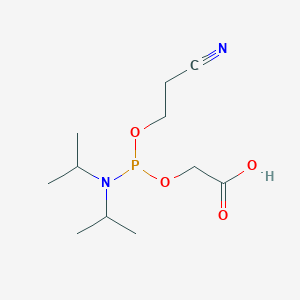
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
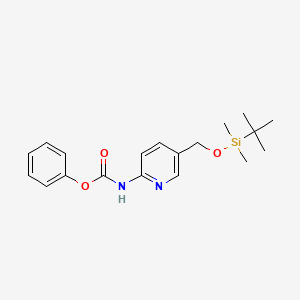
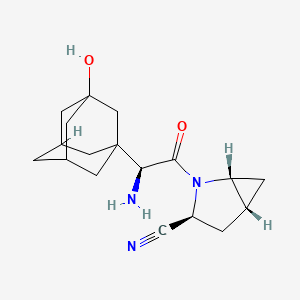
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
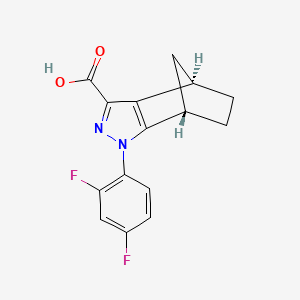
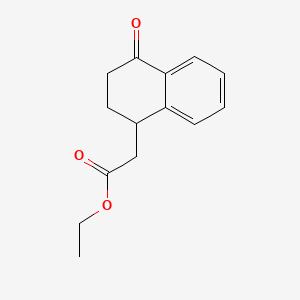
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)

